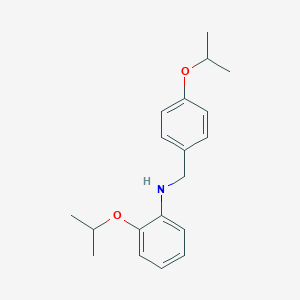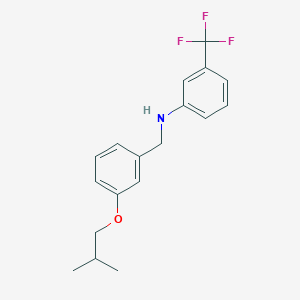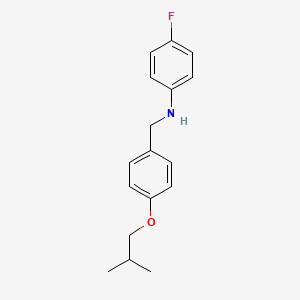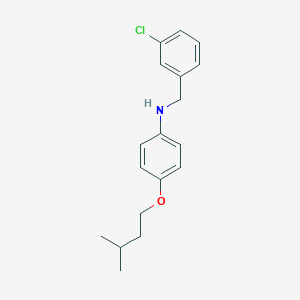
N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the amino group, the chlorobenzyl group, and the isopentyloxy group. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
As an organic compound, “N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline” could participate in various chemical reactions. The amino group might undergo reactions such as acylation or alkylation. The phenyl ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline” would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
N-(2-Hydroxy-5-chlorobenzylidine)-anilines, a class of compounds related to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, have been studied for their antibacterial and antifungal properties. These compounds, including N-(2-hydroxy-5-chlorobenzyl)-anilines, exhibit a high degree of in vitro activity against bacterial and fungal infections (Reisner & Borick, 1955).
Effects on Mesomorphic Properties
Research on derivatives of N-[4-(4-substituted benzoyloxy)benzylidene]anilines, which includes molecules structurally similar to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, demonstrates the impact of chloro and methyl substitution on mesomorphic properties. These effects are significant in the study of liquid crystals and related materials (Hasegawa et al., 1989).
Nonlinear Optical Properties
The compound 4-methyl N-(4-chlorobenzylidene)aniline, similar to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, has been investigated for its potential in photonic applications due to its nonlinear optical properties. This research is crucial for the development of new materials in the field of photonics and optoelectronics (Ramnivasmirtha et al., 2020).
Synthesis and Supramolecular Behavior
Studies on 4-(n-Octyloxy)aniline, a compound related to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, have focused on its synthesis and the resulting supramolecular behavior in dendritic melamines. These insights contribute to the understanding of molecular self-organization and self-assembly, important in material science (Morar et al., 2018).
Catalytic Amination
Research on palladium-catalyzed amination, which involves anilines and aniline derivatives, has implications for the synthesis of N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline. These reactions are key in the development of various organic compounds, including pharmaceuticals and natural products (Ruiz-Castillo & Buchwald, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(3-methylbutoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(2)10-11-21-18-8-6-17(7-9-18)20-13-15-4-3-5-16(19)12-15/h3-9,12,14,20H,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFLDHFZRDKBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)
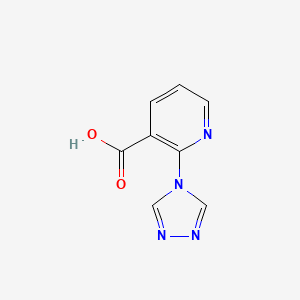
![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)
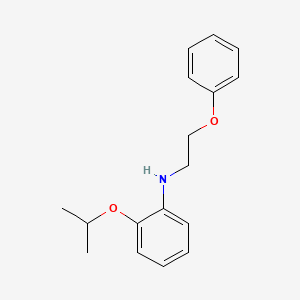

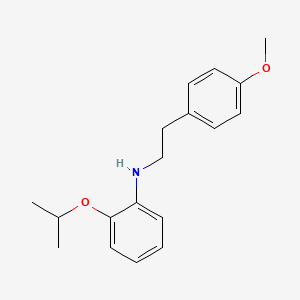
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
